![molecular formula C13H13ClN2O2 B448059 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 386705-82-4](/img/structure/B448059.png)

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

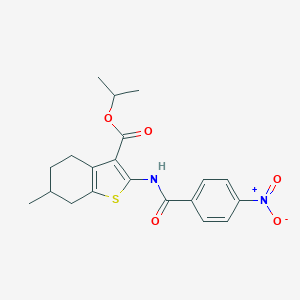

“3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid” is an organic compound with the molecular formula C13H13ClN2O2 . It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms at adjacent positions .

Molecular Structure Analysis

The molecular structure of “3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid” includes a benzene ring attached to a pyrazole ring via a methylene bridge . The pyrazole ring carries two methyl groups and a chlorine atom .Chemical Reactions Analysis

While specific chemical reactions involving “3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid” are not detailed in the literature, pyrazole derivatives are known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.71 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are 294.0771200 g/mol . The topological polar surface area is 64.4 Ų .Aplicaciones Científicas De Investigación

Based on the available information, here is a comprehensive analysis of the scientific research applications of “3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid”:

Antileishmanial and Antimalarial Activities

Compounds with pyrazole moieties, such as the one , have been recognized for their potent antileishmanial and antimalarial activities. A study has shown that these compounds can have a desirable fitting pattern in the active sites of target enzymes, characterized by lower binding free energy, indicating potential effectiveness in inhibiting parasitic diseases like leishmaniasis and malaria .

Antimicrobial Potential

Imidazole-containing compounds, which are structurally similar to pyrazoles, have demonstrated good antimicrobial potential. While not directly studied for “3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid”, it’s plausible that this compound could share similar properties due to the presence of a pyrazole ring .

Blocking Agent for Isocyanates

Pyrazole derivatives have found use as blocking agents for isocyanates. Isocyanates are highly reactive chemicals used in the manufacture of foams, fibers, insulation, paints, and varnishes. A blocking agent would control the reactivity of isocyanates for safer handling and processing .

Propiedades

IUPAC Name |

3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(6-10)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHQJRIFWUSACQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(3-benzyl-6-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B447976.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one](/img/structure/B447977.png)

![(3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl){4-[(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]phenyl}methanone](/img/structure/B447979.png)

![6-Tert-butyl-2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447983.png)

![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide](/img/structure/B447986.png)

![2-[(2,4-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447988.png)

![2-[(3-Bromobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447989.png)

![Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B447990.png)

![Biphenyl-4,4'-diylbis{[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone}](/img/structure/B447993.png)

![2-[(1-Adamantylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447994.png)